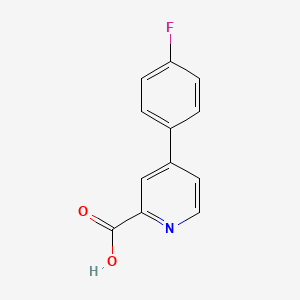

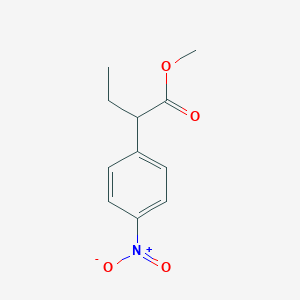

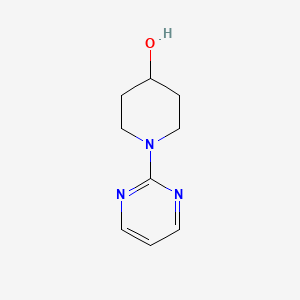

![molecular formula C15H13N3O3 B1320971 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-59-3](/img/structure/B1320971.png)

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones leads to the formation of 7-hydroxy-6-phenyl-pyrazolo[1,5-a]pyrimidine derivatives with high yields and short reaction times . Another synthesis approach involves the condensation of preformed alkyl or aryl hydrazones with 6-chloro-3-methyl-5-nitrouracil to produce pyrimidotriazinediones . These methods demonstrate the versatility in synthesizing pyrimidine derivatives and the potential for generating a wide range of substituents on the pyrimidine core.

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are often confirmed using spectroscopic techniques such as IR, 1H NMR, and 13C NMR. Additionally, Density Functional Theory (DFT) can be used to optimize the structures and compute energies and vibrational frequencies, which can be compared with experimental data to confirm the identity of the synthesized compounds . The crystallographic studies can also provide detailed insights into the molecular structure, as seen in the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form a diverse array of heterocyclic compounds. For example, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine can react with different reagents to yield triazine and triazepine derivatives, which have shown potential as anti-tumor agents . These reactions highlight the reactivity of the pyrimidine ring and its utility as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, metabolic stability, and cytotoxicity, are crucial for their potential therapeutic applications. Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have shown potent cytoprotective effects and favorable drug metabolism and pharmacokinetics (DMPK) properties, including good metabolic stability and medium to high aqueous solubility . The cytotoxic activity screening of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione derivatives against various cancer cell lines indicates their potential as lead compounds for medicinal chemistry optimization .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Research has explored the synthesis of similar compounds, such as pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones, from various precursors like aminopyridine-4-carboxylic acids and amines, demonstrating the chemical reactivity and potential modifications of this class of compounds (Gelling & Wibberley, 1969).

Chemical Properties and Reactions : Studies have also investigated the properties and reactions of similar oxazine-diones, such as their electrochemical reduction, photo-induced oxidation of amines, and fluorescence quenching, which could hint at potential applications in chemical synthesis and photoreactive materials (Nitta et al., 2005).

Potential Biological Activity

Serine Protease Inhibition : Compounds like 1,3-oxazino[4,5-b]indole-2,4-(1H,9H)-diones and related structures have been synthesized and found to inhibit human leukocyte elastase and chymotrypsin, indicating potential therapeutic applications in diseases related to protease activity (Player et al., 1994).

Antioxidant Properties : Some derivatives of pyrimido[4,5-d]pyrimidine, which share a structural resemblance, have been synthesized and tested for their antioxidant properties, suggesting a potential avenue for developing novel antioxidants (Cahyana et al., 2020).

Safety And Hazards

特性

IUPAC Name |

7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDOXAQGEXTYOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608752 |

Source

|

| Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione | |

CAS RN |

76360-59-3 |

Source

|

| Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)